1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the methyl and isobutyl groups. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reactions: The final step involves coupling the substituted pyrazole rings using reagents like formaldehyde and amines under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, bases like potassium carbonate, solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-isobutylpyrazole: Similar structure with different substitution patterns.
1,5-dimethyl-3-isobutylpyrazole: Another isomer with a different arrangement of substituents.
1,3,5-trimethylpyrazole: Lacks the isobutyl group but has three methyl groups.
Uniqueness
1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1,5-dimethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)9-18-12(5-6-15-18)8-14-13-7-11(3)17(4)16-13/h5-7,10H,8-9H2,1-4H3,(H,14,16) |
InChI Key |
BNBPJTLYOKWFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=NN2CC(C)C |
Origin of Product |
United States |
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